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molecular formula C14H14BrNO B8166637 2-(4-Bromo-3,5-dimethylphenoxy)-6-methylpyridine

2-(4-Bromo-3,5-dimethylphenoxy)-6-methylpyridine

Cat. No. B8166637
M. Wt: 292.17 g/mol
InChI Key: JAJKJWPMIVZJAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07456218B2

Procedure details

To a solution of sodium hydroxide (0.23 g, 5.81 mmol) in methanol (50 mL) was added 4-bromo-3,5-dimethylphenol (1.17 g, 5.81 mmol) and the mixture was left standing at room temperature for 10 min. and concentrated to dryness to give 4-bromo-3,5-dimethylphenol sodium salt (1.30 g). Then, a mixture of the obtained 4-bromo-3,5-dimethylphenol sodium salt (1.30 g), 2-bromo-6-methylpyridine (1.0 g, 5.81 mmol) and copper powder (11 mg, 0.17 mmol) was stirred at 185° C. for 1 hr. The reaction mixture was cooled, diluted with ethyl acetate, washed with water and saturated brine, dried and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane-hexane/ethyl acetate=5/1) to give the title compound (1.25 g, yield 74%) as a pale-yellow oil.
Name
4-bromo-3,5-dimethylphenol sodium salt
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
copper
Quantity
11 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
[Na].[Br:2][C:3]1[C:8]([CH3:9])=[CH:7][C:6]([OH:10])=[CH:5][C:4]=1[CH3:11].Br[C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([CH3:19])[N:14]=1>C(OCC)(=O)C.[Cu]>[Br:2][C:3]1[C:8]([CH3:9])=[CH:7][C:6]([O:10][C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([CH3:19])[N:14]=2)=[CH:5][C:4]=1[CH3:11] |f:0.1,^1:0|

Inputs

Step One
Name
4-bromo-3,5-dimethylphenol sodium salt
Quantity
1.3 g
Type
reactant
Smiles
[Na].BrC1=C(C=C(C=C1C)O)C
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)C
Name
copper
Quantity
11 mg
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
185 °C
Stirring
Type
CUSTOM
Details
was stirred at 185° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
WASH
Type
WASH
Details
washed with water and saturated brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane-hexane/ethyl acetate=5/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=C(OC2=NC(=CC=C2)C)C=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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